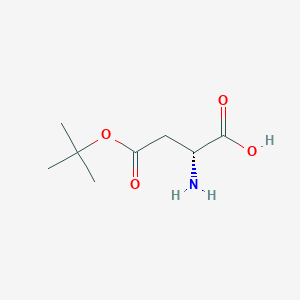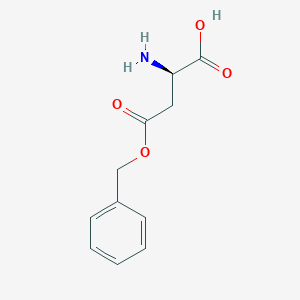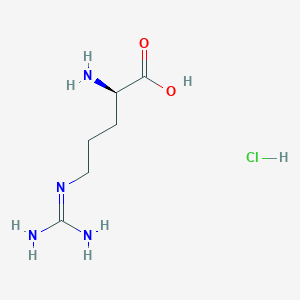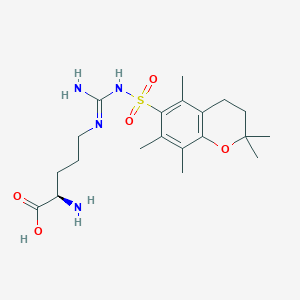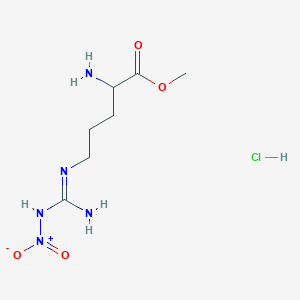![molecular formula C11H11NO2S B555701 (S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid CAS No. 72120-71-9](/img/structure/B555701.png)
(S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid
Overview
Description
(S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid is a compound that belongs to the class of amino acids It features a benzo[b]thiophene moiety, which is a sulfur-containing heterocyclic compound, attached to the amino acid backbone
Mechanism of Action
Target of Action
L-3-Benzothienylalanine, also known as (S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid, is a noncanonical amino acid that is incorporated into proteins . The primary target of this compound is the aminoacyl-tRNA synthetase (aaRS) , a core component for genetic code expansion . This compound is recognized and incorporated into proteins by a variant of pyrrolysyl-tRNA synthetase from Methanosarcina mazei (MmPylRS) .
Mode of Action
L-3-Benzothienylalanine interacts with its target, the aaRS, by mimicking the natural amino acids. It is accepted by the MmPylRS variant and incorporated into proteins . This compound effectively inhibits mitochondrial translation by binding to the ribosome in a manner similar to natural amino acids . By binding to the formyl group at position 37 of proteins, it blocks the synthesis of proteins necessary for mitochondrial functionality .
Biochemical Pathways
The incorporation of L-3-Benzothienylalanine into proteins affects the protein synthesis pathway. It specifically interferes with the process of mitochondrial translation, leading to a disruption in the synthesis of proteins necessary for mitochondrial functionality .
Pharmacokinetics
For instance, propionic acid, a carboxylic acid, typically undergoes metabolism via conversion to propionyl coenzyme A (propionyl-CoA), which is part of the usual metabolic pathway that carboxylic acids participate within in the human body .
Result of Action
The incorporation of L-3-Benzothienylalanine into proteins results in the inhibition of mitochondrial translation . This can lead to a decrease in the synthesis of proteins necessary for mitochondrial functionality, potentially affecting cellular energy production and other mitochondrial functions .
Biochemical Analysis
Biochemical Properties
(S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it can act as an inhibitor or activator of certain enzymes, thereby modulating their activity. The interactions between this compound and these enzymes are often mediated through binding to the active sites or allosteric sites, leading to changes in enzyme conformation and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular homeostasis and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activity. Furthermore, this compound can interact with transcription factors, influencing gene expression by modulating the transcriptional machinery. These molecular interactions are critical for understanding the biochemical and cellular effects of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation under extreme pH or temperature conditions. Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in metabolic activity and gene expression patterns .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress. At high doses, it can induce toxic effects, including cellular apoptosis and tissue damage. These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to amino acid metabolism and oxidative stress responses. It interacts with enzymes such as glutathione peroxidase and superoxide dismutase, which are crucial for maintaining cellular redox balance. These interactions can influence metabolic flux and the levels of various metabolites, thereby affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and efflux of the compound, ensuring its proper localization and accumulation within target cells. The distribution of this compound can significantly impact its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the mitochondria or nucleus, through targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, to form the benzo[b]thiophene core . The amino acid side chain can then be introduced through various methods, including electrophilic cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzo[b]thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives with altered electronic properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve the use of organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce functional groups such as halogens, alkyl groups, or aryl groups onto the benzo[b]thiophene ring .
Scientific Research Applications
(S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.
Comparison with Similar Compounds
Similar Compounds
Raloxifene: A benzothiophene derivative used as a selective estrogen receptor modulator.
Zileuton: A benzothiophene derivative used as a leukotriene synthesis inhibitor.
Sertaconazole: A benzothiophene derivative used as an antifungal agent.
Uniqueness
(S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid is unique due to its combination of a benzo[b]thiophene moiety with an amino acid backbone. This structure allows it to interact with a wide range of biological targets and participate in various chemical reactions, making it a versatile compound for research and development .
Properties
IUPAC Name |
(2S)-2-amino-3-(1-benzothiophen-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c12-9(11(13)14)5-7-6-15-10-4-2-1-3-8(7)10/h1-4,6,9H,5,12H2,(H,13,14)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUUPDQWKHTCAX-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CS2)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70173235 | |
| Record name | 3-(3-Benzo(b)thienyl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70173235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72120-71-9, 1956-23-6 | |
| Record name | (αS)-α-Aminobenzo[b]thiophene-3-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72120-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Benzo(b)thienyl)alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001956236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(3-Benzo(b)thienyl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70173235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the substitution of L-3-Benzothienylalanine (Bta) for L-2-Naphthylalanine (Nal) in cyclic cell-penetrating peptide 12 (CPP12) affect its cellular entry efficiency?
A1: Replacing L-2-Naphthylalanine (Nal) with L-3-Benzothienylalanine (Bta) in CPP12 resulted in an analog called CPP12-2. This substitution significantly improved the cytosolic entry efficiency of the peptide, showing up to 3.8-fold higher efficiency compared to the original CPP12, particularly at lower concentrations. [] This improvement is attributed to the enhanced endosomal escape efficiency of CPP12-2. [] The study suggests that the specific structural characteristics of Bta contribute to this improved cellular uptake and endosomal escape. You can find more details about this research here: .
Q2: Can L-3-Benzothienylalanine (Bta) be incorporated into peptides designed to target specific proteins, and what is the potential impact on activity?
A2: Research indicates that L-3-Benzothienylalanine (Bta) can indeed be successfully incorporated into peptides intended to target specific proteins. In a study focusing on developing antagonists for HIV-1 Envelope gp120, Bta was used to replace the crucial "hot spot" residue, Tryptophan (Trp), at position 6 in a peptide triazole analog (KR-41). [] Remarkably, this substitution maintained the dual receptor site antagonism and antiviral activity profile observed in the parent peptide. [] This finding suggests that Bta can be a valuable tool for modifying peptides while preserving or even enhancing their desired biological activities. This research highlights the potential of Bta in peptide drug design and development. You can access the full research paper here: .
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


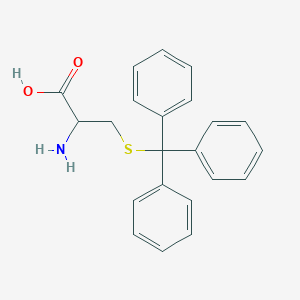



![(R)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid](/img/structure/B555627.png)

